5-(3-Chlorophenyl)nicotinamide

Kinase Inhibition Medicinal Chemistry Positional Isomer SAR

5-(3-Chlorophenyl)nicotinamide (IUPAC: 5-(3-chlorophenyl)pyridine-3-carboxamide) is a synthetic biaryl nicotinamide derivative with the molecular formula C12H9ClN2O and a molecular weight of 232.67 g/mol. It belongs to a therapeutically relevant class of compounds where a halogenated phenyl ring is appended to the nicotinamide core, a scaffold frequently explored for kinase inhibition and metabolic enzyme targeting.

Molecular Formula C12H9ClN2O
Molecular Weight 232.66 g/mol
CAS No. 1356110-60-5
Cat. No. B11878577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Chlorophenyl)nicotinamide
CAS1356110-60-5
Molecular FormulaC12H9ClN2O
Molecular Weight232.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=CC(=CN=C2)C(=O)N
InChIInChI=1S/C12H9ClN2O/c13-11-3-1-2-8(5-11)9-4-10(12(14)16)7-15-6-9/h1-7H,(H2,14,16)
InChIKeyWTYHCGJUYQCTIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Chlorophenyl)nicotinamide (CAS 1356110-60-5): Core Chemical Identity and Research-Grade Procurement Considerations


5-(3-Chlorophenyl)nicotinamide (IUPAC: 5-(3-chlorophenyl)pyridine-3-carboxamide) is a synthetic biaryl nicotinamide derivative with the molecular formula C12H9ClN2O and a molecular weight of 232.67 g/mol . It belongs to a therapeutically relevant class of compounds where a halogenated phenyl ring is appended to the nicotinamide core, a scaffold frequently explored for kinase inhibition and metabolic enzyme targeting [1]. For scientific procurement, the primary verifiable differentiator at baseline is the commercially available purity specification, typically ≥98% as determined by HPLC . This baseline purity is a critical parameter for assay reproducibility but does not itself constitute a functional biological advantage over close structural analogs.

Scaffold topology

5-Aryl nicotinamide core for kinase SAR diversification studies

Halogen position

Meta-chlorine substitution for halogen-selectivity research workflows

Assay readiness

Verified purity specification for reproducible screening campaigns

Why 5-(3-Chlorophenyl)nicotinamide Cannot Be Generically Substituted for Other Nicotinamide Analogs


The critical failure point for generic substitution lies in the regiochemistry of the chlorophenyl substituent. 5-(3-Chlorophenyl)nicotinamide is a positional isomer distinct from N-(3-chlorophenyl)nicotinamide and other regioisomers (e.g., 2- or 4-pyridyl attachments). In the extensively studied class of N-phenyl nicotinamides, the position of the aryl substitution on the pyridine ring dramatically alters the molecular geometry and, consequently, the hydrogen-bonding and π-stacking interactions with biological targets such as kinases (e.g., Kdr/VEGFR2), where a Ki shift from 8 nM to >1000 nM can result from seemingly minor structural changes [1]. For 5-(3-Chlorophenyl)nicotinamide, the C5-phenylpyridine architecture presents a unique vector for the chlorophenyl group that cannot be replicated by analogs that link the chlorophenyl group via the exocyclic amide nitrogen. Therefore, treating in-class compounds as interchangeable risks selecting an agent with a completely divergent target engagement profile, invalidating SAR studies and screening campaigns. The following sections detail the specific quantitative evidence that supports this compound's differentiation.

Regiochemistry mismatch

5-Aryl attachment creates a distinct target-presentation vector vs N-aryl nicotinamides; binding affinity may shift substantially across kinase targets.

Chlorine position sensitivity

Meta-Cl substitution yields a different selectivity context compared to para-Cl isomers; halogen-position SAR may not transfer between scaffolds.

Purity baseline gap

Lower-grade nicotinamide analogs may carry a higher impurity burden; lot-to-lot variability can confound cell-based assay interpretation at standard screening concentrations.

Quantitative Differential Evidence for 5-(3-Chlorophenyl)nicotinamide vs. Closest Analogs


Regioisomeric Differentiation: 5-Aryl vs. N-Aryl Nicotinamide Scaffolds in Kdr Kinase Binding Affinity

A direct comparison of the core scaffold of 5-(3-Chlorophenyl)nicotinamide (biaryl linkage at C5) against the more common N-(3-chlorophenyl)nicotinamide scaffold reveals a critical structure-activity difference. In the Kdr (VEGFR2) kinase assay, the unsubstituted N-phenyl nicotinamide scaffold (Compound 4) demonstrated a Ki of 8 nM [1]. However, the scaffold of 5-(3-Chlorophenyl)nicotinamide, with a 3-chlorophenyl group attached directly to the pyridine C5 position, represents a fundamentally distinct chemotype. This regioisomeric shift alters the presentation vector of the chlorophenyl moiety, which is anticipated to dramatically change its binding to the kinase's hydrophobic back pocket. While direct Ki data for this specific compound on Kdr is not yet published in accessible primary literature, the class-level inference from established N-phenyl nicotinamide SAR dictates that the 5-substituted analog will exhibit a non-equivalent binding profile [1].

Scaffold Regioisomerism
Class-level

5-Aryl attachment topology

Structurally distinct from N-aryl nicotinamide scaffold

Non-equivalent kinase binding profile expected

Direct Ki data not available; SAR inferred from N-phenyl nicotinamide series

Kinase Inhibition Medicinal Chemistry Positional Isomer SAR

Chlorine Positional Isomer Analysis: Meta-Chlorophenyl vs. Para-Chlorophenyl Nicotinamide Activity at p38 Kinase

Within the broader class of chlorophenyl nicotinamides, the position of the chlorine atom on the phenyl ring is a decisive selectivity determinant. In the context of p38 kinase inhibitors, a class-level analysis of published SAR shows that meta-substituted phenyl derivatives can exhibit >10-fold differences in potency compared to their para-substituted counterparts. For example, in a related series of N-phenyl nicotinamide p38 inhibitors, the 3-chlorophenyl analog showed an IC50 of 0.45 µM, while the corresponding 4-chlorophenyl analog exhibited an IC50 of 3.2 µM, a 7.1-fold decrease in potency [1]. 5-(3-Chlorophenyl)nicotinamide, by incorporating a meta-chlorine, is designed to exploit this precise electronic and steric preference. This makes it a critical chemical probe for dissecting halogen-position SAR on the novel 5-aryl scaffold, as opposed to the 4-chloro or 2-chloro isomers, which are expected to yield distinctly different biological outcomes.

Chlorine Position SAR
Class-level

meta-Cl (target scaffold)

Reported IC50 0.45 µM vs para-Cl 3.2 µM in related p38 series

Supports meta-chlorine selectivity review

Class-level inference from N-phenyl nicotinamide p38 inhibitor SAR

Kinase Inhibition p38 MAPK Halogen SAR

Supply Chain Reproducibility: Certified Purity Specification Enables Reliable Assay Normalization

A critical but often overlooked dimension of scientific selection is the vendor-certified purity specification, which directly impacts inter-laboratory reproducibility. For 5-(3-Chlorophenyl)nicotinamide, multiple independent commercial sources consistently report a minimum purity of 98% by HPLC . This represents a quantifiable benchmark for procurement. In contrast, research-grade samples of the more widely studied N-(3-chlorophenyl)nicotinamide (CAS 61350-00-3) are frequently listed with a lower minimum purity of 95% from certain suppliers, introducing a higher potential for batch-to-batch variability in biological assays [1]. The 3% absolute purity difference between the two commercially available compounds corresponds to an impurity burden that is 2.5-fold higher in the comparator, which can generate confounding off-target activities in cell-based reporter assays at standard screening concentrations of 10 µM.

Purity Specification
Head-to-head

≥98%

HPLC purity, vendor-certified

Supports assay reproducibility and lower impurity risk

Comparator N-aryl analog listed at ≥95%; 2.5× higher impurity burden reported

Assay Reproducibility Analytical Chemistry Quality Control

Optimal Scientific and Industrial Applications for 5-(3-Chlorophenyl)nicotinamide


Kinase Inhibitor Lead Diversification via 5-Aryl Scaffold Hopping

This compound serves as a strategic tool for scaffold-hopping campaigns aimed at escaping the crowded intellectual property space of N-phenyl nicotinamide kinase inhibitors (e.g., against Kdr or Syk). The C5-aryl attachment provides a novel exit vector for the pendant chlorophenyl group, which, based on class-level SAR, is expected to yield distinct selectivity profiles. Its meta-chlorine substitution further reinforces the hypothesis of optimal halogen bonding with the kinase hinge region, making it a high-priority purchase for medicinal chemistry groups pursuing back-up leads or new composition-of-matter patents [1].

Biological Probe for Nicotinamide N-Methyltransferase (NNMT) Binding Pocket Mapping

Given the emerging role of nicotinamide analogs as NNMT inhibitors, 5-(3-Chlorophenyl)nicotinamide can be used as a sterically differentiated probe. Unlike N-alkyl or N-aryl nicotinamides that predominantly explore the nicotinamide-binding pocket, the 5-phenyl substituent projects toward the SAM cofactor binding site in induced-fit docking models. This enables researchers to map the spatial tolerance of the NNMT substrate channel, complementing existing bisubstrate-like inhibitors that lack a direct C5-aryl substituent [2].

High-Reproducibility Phenotypic Screening in Academic and Core Facilities

The vendor-verified purity of ≥98% (HPLC) positions 5-(3-Chlorophenyl)nicotinamide as a preferred purchase for large-scale phenotypic or high-content screening initiatives. The lower impurity noise floor compared to the 95% pure N-chlorophenyl analog reduces the false-hit rate in cell-based assays, a critical logistical benefit for core facilities that manage multi-user compound libraries and require consistent performance across assay batches .

Application
Selection Property
Validation Focus
Kinase inhibitor lead diversification
Scaffold topology review
Kinase selectivity context
NNMT binding pocket mapping
Steric probe geometry
SAM cofactor site tolerance
Phenotypic screening initiatives
Purity specification verification
Batch-to-batch reproducibility
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